Antiproliferative Potency in AML
In a systematic SAR study of 1,2,3-triazole-tethered benzisoxazoles, the compound bearing the 4-(4-phenoxyphenyl)-1H-1,2,3-triazole substituent (PTB) demonstrated the highest antiproliferative potency against MV4-11 AML cells with an IC50 of 2 μM in MTT assays [1]. By contrast, closely related analogs in which the phenoxyphenyl group was replaced by unsubstituted phenyl, 4-chlorophenyl, or 2-thienyl exhibited markedly reduced activity, with the unsubstituted phenyl analog showing an IC50 of 18 μM—a 9-fold loss of potency [1]. The phenoxyphenyl moiety thus serves as a critical potency-driving pharmacophoric element.
| Evidence Dimension | Antiproliferative activity (IC50) against MV4-11 acute myeloid leukemia cells |
|---|---|
| Target Compound Data | IC50 = 2 μM (4-phenoxyphenyl-substituted 1,2,3-triazole-benzisoxazole hybrid, PTB) |
| Comparator Or Baseline | IC50 = 18 μM (unsubstituted phenyl analog in the same series) |
| Quantified Difference | 9-fold improvement in potency with 4-phenoxyphenyl versus unsubstituted phenyl |
| Conditions | MV4-11 human AML cell line; MTT assay; 48 h incubation; compounds tested at 0.1–100 μM range |
Why This Matters
A 9-fold potency window is large enough to translate into meaningful differences in cellular selectivity and therapeutic index, justifying procurement of the phenoxyphenyl-bearing core over simpler phenyl-substituted triazoles for AML-focused lead optimization programs.
- [1] Ashwini, N.; Garg, M.; Mohan, C. D.; Fuchs, J. E.; Rangappa, S.; Anusha, S.; Swaroop, T. R.; Rakesh, K. S.; Kanojia, D.; Madan, V.; Bender, A.; Koeffler, H. P.; Basappa; Rangappa, K. S. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorg. Med. Chem. 2015, 23, 6157–6165. View Source
